3-(9H-carbazol-9-yl)propanenitrile
Overview
Description
3-(9H-carbazol-9-yl)propanenitrile is an organic compound with the molecular formula C15H12N2. It is known for its unique structure, which includes a carbazole moiety linked to a propanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)propanenitrile typically involves the reaction of carbazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Carbazole+3-bromopropanenitrile→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Carbazole derivatives with additional functional groups.
Reduction: 3-(9H-carbazol-9-yl)propanamine.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(9H-carbazol-9-yl)propanenitrile has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and bipolar nature.
Photonics: The compound’s photophysical properties make it suitable for use in photonic devices and materials.
Materials Science: It is employed in the development of resistive memory devices and other electronic materials.
Biological Research: While specific biological applications are less documented, its derivatives may have potential in medicinal chemistry.
Mechanism of Action
The mechanism by which 3-(9H-carbazol-9-yl)propanenitrile exerts its effects is primarily related to its electronic properties. The carbazole moiety acts as a charge carrier, facilitating electron transport in electronic devices. The nitrile group can participate in various chemical reactions, further modifying the compound’s properties. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(9H-carbazol-9-yl)propylamine: Similar structure but with an amine group instead of a nitrile group.
3-(9H-carbazol-9-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: A polymerizable derivative used in memory devices.
Uniqueness
3-(9H-carbazol-9-yl)propanenitrile is unique due to its combination of a carbazole moiety and a nitrile group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high triplet energy and bipolar characteristics .
Properties
IUPAC Name |
3-carbazol-9-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSRHMFASEGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920382 | |
Record name | 9H-Carbazole-9-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-01-9 | |
Record name | Carbazole-9-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole-9-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(9H-carbazol-9-yl)propanenitrile valuable in material science?
A1: this compound is a monomer that can be electrochemically polymerized to form a film with intriguing properties. [] This polymerization process, conducted on a platinum electrode in a solution containing the monomer and tetrabutylammonium tetrafluoroborate (TBABF4) in acetonitrile, yields poly(this compound). [] This polymer exhibits electroactivity, meaning its optical properties change upon oxidation. [] This characteristic makes it a promising material for applications like electrochromic devices or sensors.
Q2: How has the structure of poly(this compound) been characterized?
A2: Researchers employed a variety of techniques to elucidate the structure and properties of this polymer. Nuclear magnetic resonance spectroscopy (both 1H and 13C NMR) and Fourier transform infrared (FTIR) spectroscopy were used to confirm the polymer's structure. [] Gel permeation chromatography (GPC) determined the weight average molecular weight (Mw) of the polymer to be 37900 g/mol. [] Further characterization involved dry conductivity measurements, scanning electron microscopy (SEM), and UV-Vis spectroscopy. [] Notably, the UV-Vis spectro-electrochemical studies revealed a fascinating property: the polymer exhibits a green color in its oxidized state and high transmittance in its neutral state. [] This color-changing ability highlights its potential for electrochromic devices.
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